molecular formula C23H21FN2O2S B2742526 1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326897-92-0

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2742526
CAS No.: 1326897-92-0
M. Wt: 408.49
InChI Key: YXGHWTQDTXWKKO-UHFFFAOYSA-N
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Description

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative characterized by a bicyclic core structure (thieno[3,2-d]pyrimidine-2,4-dione) substituted with a 4-tert-butylbenzyl group at position 1 and a 3-fluorophenyl moiety at position 2.

Properties

IUPAC Name

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN2O2S/c1-23(2,3)16-9-7-15(8-10-16)14-25-19-11-12-29-20(19)21(27)26(22(25)28)18-6-4-5-17(24)13-18/h4-13,20H,14H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHUNLSWYDOABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN2O2S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.

Result of Action

Based on the wide range of biological activities associated with similar compounds, it can be hypothesized that the compound could potentially exert a variety of effects at the molecular and cellular levels.

Biological Activity

1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article discusses its synthesis, biological properties, and implications in medicinal chemistry.

  • Molecular Formula : C23H21FN2O2S
  • Molecular Weight : 408.49 g/mol
  • IUPAC Name : 1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione

Biological Activity Overview

The thieno[3,2-d]pyrimidine scaffold is known for its diverse biological activities. Compounds within this class have demonstrated various pharmacological effects including:

  • Antitumor Activity : Thieno[3,2-d]pyrimidines have been shown to exhibit cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Some derivatives possess significant antibacterial and antifungal activities.
  • Anti-inflammatory Effects : These compounds have been evaluated for their ability to reduce inflammation in various models.

Antitumor Activity

Recent studies have highlighted the efficacy of thieno[3,2-d]pyrimidine derivatives in cancer therapy. For instance:

  • A study reported that compounds similar to the target compound exhibited IC50 values as low as 0.065 µM against specific cancer cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (breast cancer) .

Table 1: Cytotoxicity of Thieno[3,2-d]Pyrimidine Derivatives

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)4.87
Compound BHepG2 (Liver)0.065
Compound CMCF-7 (Breast)15.01

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro studies indicate that thieno[3,2-d]pyrimidines can inhibit the growth of various bacterial strains and fungi. The structure's ability to interact with microbial enzymes is a key factor in its effectiveness .

The mechanism by which thieno[3,2-d]pyrimidines exert their biological effects often involves:

  • Inhibition of Kinases : Many derivatives act as inhibitors of specific kinases involved in cancer progression.
  • Modulation of Apoptosis : These compounds may induce apoptosis in cancer cells through various pathways.
  • Antimicrobial Mechanisms : The interaction with bacterial cell walls or interference with protein synthesis has been noted.

Case Studies

Several case studies illustrate the biological potential of thieno[3,2-d]pyrimidines:

  • Case Study 1 : A derivative was tested against Plasmodium falciparum, showing promising antimalarial activity with moderate toxicity on HepG2 cells .
  • Case Study 2 : Another study investigated the compound's effect on fibroblast growth factor receptor (FGFR), revealing significant inhibition at low concentrations .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidines exhibit anticancer properties by inhibiting specific kinases involved in cancer cell proliferation. A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has been evaluated for antimicrobial activity against a range of pathogens. Its structure allows for interactions with bacterial enzymes and cellular components, leading to inhibition of bacterial growth. Studies have reported effective activity against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Preliminary studies suggest that the compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anti-inflammatory Properties

The anti-inflammatory potential of thieno[3,2-d]pyrimidines has been explored in various models. The compound appears to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), making it a candidate for treating inflammatory diseases .

Case Studies

StudyFindingsApplication
Study 1Evaluated the anticancer effects on breast cancer cell lines; IC50 values indicated potent activityCancer therapy
Study 2Investigated antimicrobial properties; effective against Staphylococcus aureusAntimicrobial agents
Study 3Assessed neuroprotective effects in vitro; reduced oxidative stress markersNeuroprotection

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues vary primarily in substituent groups and core ring systems. Key comparisons include:

Compound Name Core Structure Substituents Key Properties/Activities Reference
1-[(4-tert-butylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-2,4-dione 1: 4-tert-butylbenzyl
3: 3-fluorophenyl
High lipophilicity; potential GnRH antagonism (inferred from structural analogs)
TAK-385 (16b) Thieno[2,3-d]pyrimidine-2,4-dione 1: 2,6-difluorobenzyl
3: 6-methoxypyridazin-3-yl
5: (dimethylamino)methyl
Potent GnRH antagonist; low CYP inhibition; oral bioavailability in primates
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine fused with pyrazolo-pyrimidine 3-phenyl group Synthetic feasibility (82% yield); no reported bioactivity
2-(4-Bromophenoxy)-3-isopropyl-5,6,7,8-tetrahydro-1-benzothieno[2,3-d]pyrimidin-4(3H)-one Benzothieno[2,3-d]pyrimidinone 2: 4-bromophenoxy
3: isopropyl
Crystalline stability; potential antibiotic/antiviral applications

Key Observations :

  • Core Modifications: The thieno[3,2-d]pyrimidine core (target compound) differs from thieno[2,3-d]pyrimidine (TAK-385) in ring fusion, impacting electronic distribution and receptor interactions. For example, TAK-385’s 2,3-d fusion enhances GnRH receptor binding, while the target compound’s 3,2-d configuration may alter solubility .
  • Substituent Effects : Fluorine at the 3-position (target compound) vs. methoxypyridazine in TAK-385 highlights divergent strategies for optimizing receptor affinity and metabolic stability. The tert-butyl group in the target compound contrasts with TAK-385’s difluorobenzyl, suggesting tailored lipophilicity for specific pharmacokinetic profiles .
Physicochemical and Crystallographic Data
  • Crystallography: Analogues like 2-(4-bromophenoxy)-3-isopropyl-benzothieno[2,3-d]pyrimidinone form stable monoclinic crystals (space group P2₁/c) with intermolecular C–H···O hydrogen bonds, suggesting the target compound may exhibit similar packing behavior .
  • Thermal Stability : TAK-385’s melting point (decomposition >240°C) contrasts with pyrimidine derivatives in (m.p. 116–118°C), reflecting core rigidity differences .

Q & A

Q. What are the standard synthetic routes for preparing thieno[3,2-d]pyrimidine-2,4-dione derivatives, and how do substituents influence reaction efficiency?

Synthesis typically involves cyclocondensation of thiourea with substituted aldehydes or ketones under acidic catalysis. For example, p-toluenesulfonic acid (p-TsOH) catalyzes the formation of the pyrimidine ring via a one-pot reaction . Substituents like the 3-fluorophenyl group may reduce reaction yields due to steric hindrance or electronic effects, as seen in similar fluorinated pyrimidine syntheses . Optimization requires adjusting stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to thiourea) and reaction time (6–12 hours at reflux).

Q. How can crystallographic data resolve ambiguities in structural assignments for this compound?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming regiochemistry and stereochemistry. For instance, SC-XRD analysis of analogous fluorophenyl-pyrimidine derivatives revealed bond angles (C–C = 0.005 Å precision) and torsion angles that distinguish between possible tautomeric forms . Disorder in the tert-butyl group, a common issue, can be modeled using refinement software (e.g., SHELXL) with R-factors < 0.06 .

Advanced Research Questions

Q. What methodological strategies address contradictions between computational predictions and experimental solubility data for this compound?

Contradictions arise when computed logP values (e.g., via SwissADME) underestimate experimental solubility in polar solvents. To resolve this, combine Hansen solubility parameter analysis with experimental validation in DMSO/water mixtures. For example, a compound with predicted logP = 3.5 showed <1 mg/mL solubility in water but >50 mg/mL in 30% DMSO, highlighting the need for multi-parameter optimization .

Q. How can regioselectivity challenges in electrophilic substitution reactions be mitigated for the thieno[3,2-d]pyrimidine core?

The 3-fluorophenyl group directs electrophiles to the C5 position of the thieno ring due to its electron-withdrawing nature. Nitration studies using HNO₃/H₂SO₄ on similar systems showed >80% C5-substitution, confirmed by ¹H NMR coupling patterns (e.g., J = 8.2 Hz for aromatic protons) . Competing reactions at C7 can be suppressed using bulky directing groups (e.g., tert-butyl) .

Q. What advanced techniques validate the compound’s stability under physiological conditions?

Use accelerated stability testing in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) with LC-MS monitoring. For example, degradation products of analogous compounds showed <5% decomposition after 24 hours in SGF but 15% in SIF, attributed to hydrolysis of the dione moiety . Solid-state stability can be assessed via PXRD to detect polymorphic transitions under humidity stress .

Methodological Guidance

Q. How to design a robust HPLC protocol for purity analysis?

  • Column: C18 (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of 0.1% TFA in water (A) and acetonitrile (B).
  • Detection: UV at 254 nm.
  • Retention time: ~12 minutes for the parent compound, with resolution >2.0 from impurities . Validate using spiked samples with known degradation products.

Q. What computational tools predict drug-likeness and bioavailability?

  • SwissADME: Estimates logP (2.8), topological polar surface area (TPSA = 85 Ų), and bioavailability score (0.55).
  • Molinspiration: Predicts GPCR ligand potential (pKi > 6.0 for adenosine receptors) .
  • MD simulations: Assess membrane permeability (e.g., PMF profiles in lipid bilayers) .

Data Contradiction Analysis

Q. How to reconcile discrepancies between NMR and mass spectrometry data?

For a compound with [M+H]⁺ = 423.12 (calculated), but observed m/z = 423.10, isotopic pattern analysis (e.g., ²⁵% ⁷⁹Br/⁸¹Br) can confirm halogen presence. Discrepancies in ¹³C NMR (predicted δ = 165 ppm for C=O vs. observed δ = 163 ppm) may arise from solvent effects (DMSO-d₆ vs. CDCl₃) .

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